ADAMTS-5 inhibitor
Overview
Description
ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 5) is involved in the pathogenesis of Osteoarthritis (OA). As the major aggrecanase-degrading articular cartilage matrix, ADAMTS-5 has been regarded as a potential target for OA treatment . The ADAMTS-5 inhibitor is a potent inhibitor of ADAMTS-5 (aggrecanase-2) with an IC50 of 1.1 µM and shows >40-fold functional selectivity over ADAMTS-4 (aggrecanase-1) .
Synthesis Analysis
A mild, efficient, scalable, cyanide-free, and environmentally-benign procedure has been demonstrated for the synthesis of 5,5-disubstituted hydantoins starting from alkylnitriles and diethyl carbonate .
Molecular Structure Analysis
The structure analysis reveals the flexibility of the ADAMTS-5 active site . The enzyme encoded by this gene contains two C-terminal TS motifs and functions as aggrecanase to cleave aggrecan, a major proteoglycan of cartilage .
Chemical Reactions Analysis
Polyphenolic natural products from green tea and red wine have been identified as metalloproteinase inhibitors . Piceatannol and pyrogallol were found to inhibit all aggrecanases and matrix metalloproteinases studied, indicating a crucial reliance on multiple hydroxyl groups for (-)-epigallocatechin gallate, (-)-epicatechin gallate, and piceatannol activity .
Physical And Chemical Properties Analysis
The chemical formula of ADAMTS-5 Inhibitor is C16H11ClF3N3OS3 with an exact mass of 448.97 and a molecular weight of 449.910 .
Scientific Research Applications
Osteoarthritis Treatment
ADAMTS-5 inhibitors have been primarily researched for their potential in treating osteoarthritis. The metalloprotease ADAMTS-5 plays a significant role in cartilage degradation, especially in osteoarthritis. Studies have identified potent and selective small molecule ADAMTS-5 inhibitors that can inhibit human cartilage degradation, highlighting their potential as therapeutic agents for osteoarthritis treatment (Deng et al., 2012).
Cartilage Degeneration Amelioration
Research has also shown that combining an ADAMTS-5 inhibitor with a hyaluronic acid hydrogel can synergistically enhance therapeutic outcomes in osteoarthritis. This combination has been found effective in promoting in vivo cartilage healing and preventing degenerative changes in osteoarthritis models (Chen et al., 2014).
Cancer and Metastasis Suppression
Interestingly, ADAMTS-5 inhibitors have also been studied in the context of cancer and metastasis. The C-terminal half region of ADAMTS-1, a member of the same family, has been shown to suppress tumor growth and metastatic potential, indicating a potential therapeutic application of ADAMTS inhibitors in oncology (Kuno et al., 2004).
Antifibrotic Activity in Myocarditis
ADAMTS-1, another member of the ADAMTS family, has been implicated in the antifibrotic effect of the ACE inhibitor Captopril. This suggests a possible role of ADAMTS inhibitors in treating myocardial fibrosis and related conditions (Guo et al., 2010).
Other Potential Applications
Further research on ADAMTS inhibitors has explored their potential in various other therapeutic areas, including degenerative joint disease and cartilage degradation in arthritis. The selective inhibition of ADAMTS-5, due to its specific substrate recognition, makes it a promising target for designing novel pharmaceutical agents (Tortorella et al., 2009).
Safety And Hazards
Future Directions
Based on the fundamental understanding of ADAMTS-5 in OA pathogenesis, monoclonal antibodies and small molecule inhibitors against ADAMTS-5 were developed and proved to be beneficial pre-clinically both in vitro and in vivo . Recent novel RNA therapies demonstrated potentials in OA animal models . The development of GLPG1972 is an eloquent illustration of the challenges for developing potential DMOADs .
properties
IUPAC Name |
(5Z)-5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25)/b11-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPRDPBCXSVBN-WDZFZDKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C\2/C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ADAMTS-5 inhibitor |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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